molecular formula C6H11NO2S B1299817 (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 205985-92-8

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1299817
CAS No.: 205985-92-8
M. Wt: 161.22 g/mol
InChI Key: RSZVGLFPGDKTDK-CNZKWPKMSA-N
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Description

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound containing a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of ethyl glycinate hydrochloride with 1,3-thiazolidinedione in the presence of a base such as triethylamine. The reaction is carried out in ethanol at room temperature . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and substituted thiazolidine compounds.

Scientific Research Applications

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties

Biological Activity

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent scientific findings.

Chemical Structure and Properties

This compound is a cyclic secondary amino acid derivative characterized by a thiazolidine ring structure. Its molecular formula is C7H13NO2SC_7H_{13}NO_2S, and it has a molecular weight of approximately 175.25 g/mol. The compound's unique structure contributes to its biological activity, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. For instance, it exhibits inhibitory activity against neuraminidase (NA) of the influenza A virus, with some derivatives displaying moderate potency (IC50 values around 0.14 μM) compared to traditional antiviral agents like oseltamivir .
  • Antimicrobial Properties : Research indicates that thiazolidine derivatives possess significant antimicrobial and antifungal activities. A study demonstrated that various thiazolidine derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound Biological Activity Mechanism
This compoundAntiviralInhibition of neuraminidase
Ethyl thiazolidine-4-carboxylateAntiviralSimilar mechanism as above
Thiazolidinedione derivativesAntidiabeticModulation of insulin sensitivity
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochlorideAntimicrobialInhibition of bacterial growth

Case Studies and Research Findings

  • Antiviral Activity : A study on a series of thiazolidine derivatives found that compounds derived from this compound showed promising antiviral activity against influenza A virus neuraminidase. The most potent derivative demonstrated an IC50 value significantly lower than many existing antiviral drugs .
  • Antimicrobial Efficacy : In another investigation, various thiazolidine derivatives were synthesized and tested for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited substantial antibacterial activity with inhibition zones ranging from 10–14 mm .
  • Toxicological Studies : Research assessing the toxic effects of thiazolidine derivatives on aquatic organisms revealed cellular damage in zebrafish testicular tissues at varying concentrations. This study highlighted the need for further exploration into the safety profile of these compounds in biological systems .

Properties

IUPAC Name

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-5-7-4(3-10-5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZVGLFPGDKTDK-CNZKWPKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1N[C@H](CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369302
Record name SBB017044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205985-92-8
Record name (4S)-2-Ethyl-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205985-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB017044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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